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molecular formula C12H6Cl3N3O B8305281 7-Chloro-2-(2,6-dichlorobenzyl)oxazolo[5,4-d]pyrimidine

7-Chloro-2-(2,6-dichlorobenzyl)oxazolo[5,4-d]pyrimidine

Cat. No. B8305281
M. Wt: 314.5 g/mol
InChI Key: CGHKYIVHLYRKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440978B2

Procedure details

To a solution of 2-(2,6-dichloro-phenyl)-N-(4,6-dichloro-pyrimidin-5-yl)-acetamide (183 mg, 0.52 mmol) in CH3CN (3 mL) was added Cs2CO3 (342 mg, 1.1 mmol). The resulting mixture was heated to 60° C. in a sealed tube. After 2 h, the reaction mixture was cooled and concentrated. The residue was purified by FCC to afford a colorless solid (100 mg, 61%). MS (ESI): mass calcd. for C12H6Cl3N3O, 312.9; m/z found, 313.9 [M+H]+. 1H NMR (CD3OD): 8.69 (s, 1H), 7.43 (d, J=8.0 Hz, 2H), 7.33-7.28 (m, 1H), 4.72 (s, 2H).
Name
2-(2,6-dichloro-phenyl)-N-(4,6-dichloro-pyrimidin-5-yl)-acetamide
Quantity
183 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH2:9][C:10]([NH:12][C:13]1[C:14](Cl)=[N:15][CH:16]=[N:17][C:18]=1[Cl:19])=[O:11].C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[Cl:19][C:18]1[C:13]2[N:12]=[C:10]([CH2:9][C:3]3[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=3[Cl:8])[O:11][C:14]=2[N:15]=[CH:16][N:17]=1 |f:1.2.3|

Inputs

Step One
Name
2-(2,6-dichloro-phenyl)-N-(4,6-dichloro-pyrimidin-5-yl)-acetamide
Quantity
183 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)NC=1C(=NC=NC1Cl)Cl
Name
Cs2CO3
Quantity
342 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)OC(=N2)CC2=C(C=CC=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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